molecular formula C14H21ClN2O B7685921 N-(2,6-dimethylphenyl)piperidine-3-carboxamide CAS No. 439287-14-6

N-(2,6-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B7685921
CAS No.: 439287-14-6
M. Wt: 268.78 g/mol
InChI Key: OIVPXIMKUXQESQ-UHFFFAOYSA-N
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Description

“N-(2,6-dimethylphenyl)piperidine-3-carboxamide” is a pharmaceutical secondary standard and certified reference material . It is also known as Bupivacaine Related Compound B . It is a local anesthetic agent that can cross biological membranes due to its lipid-soluble nature .


Synthesis Analysis

The synthesis process of “this compound” starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material. It utilizes l-(–)-dibenzoyl tartaric acid for chiral separation, and then through substitution and a salting reaction, levobupivacaine hydrochloride is obtained with high purity . The total yield of the three steps is 45% .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C14H20N2O . Its molecular weight is 232.32 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include chiral separation, substitution, and a salting reaction .


Physical and Chemical Properties Analysis

“this compound” is a white crystalline powder . It is soluble in chloroform and methanol . Its melting point is 114-117°C .

Scientific Research Applications

  • Skeletal Muscle Sodium Channel Blockers : This compound, along with another analogue, was synthesized as a skeletal muscle sodium channel blocker and showed increased potency and use-dependent block compared to tocainide, suggesting potential as antimyotonic agents (Catalano et al., 2008).

  • Synthesis of Ropivacaine Hydrochloride : The compound has been utilized in the synthesis of Ropivacaine Hydrochloride, a local anesthetic, demonstrating its significance in pharmaceutical chemistry (Fu Xiaobin, 2012); (Ye Jiao & Guo Jia-bin, 2006).

  • Labelled Ropivacaine for Investigative Studies : The preparation of carbon-14 labelled ropivacaine, a local anaesthetic agent, involved using N-(2,6-dimethylphenyl)piperidine-3-carboxamide, indicating its utility in radiolabelled drug development for investigative purposes (Sahlberg, 1987).

  • Cannabinoid Receptor Research : The compound has been used in studies related to the CB1 cannabinoid receptor, aiding in understanding the molecular interactions and structure-activity relationships of cannabinoid receptor antagonists (Shim et al., 2002); (Lan et al., 1999); (Hurst et al., 2006).

  • Urokinase Receptor and Breast Tumor Metastasis : The compound was identified in a study targeting the urokinase receptor, with implications in breast cancer research, indicating its potential in the development of cancer therapeutics (Wang et al., 2011).

  • Anticonvulsant Activity : The compound was used as a structural lead in synthesizing analogues evaluated for anticonvulsant activity, showcasing its relevance in the development of new treatments for epilepsy and seizures (Ho et al., 2001).

  • Biological Screening and Fingerprint Applications : It has been involved in the synthesis of derivatives for antibacterial, antifungal, anthelmintic activity, and fingerprint detection, indicating its diverse applicability in forensic and biological research (Khan et al., 2019).

Mechanism of Action

“N-(2,6-dimethylphenyl)piperidine-3-carboxamide” inhibits sodium currents in rat dorsal horn neurons in a concentration-dependent manner and inhibits synaptic transmission in rat sympathetic ganglia, increasing the firing threshold when used at a concentration of 200 nM .

Safety and Hazards

“N-(2,6-dimethylphenyl)piperidine-3-carboxamide” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

“N-(2,6-dimethylphenyl)piperidine-3-carboxamide” is mainly used for the synthesis of bupivacaine, a long-acting amide local anesthetic suitable for peripheral nerve block, epidural block, and subarachnoid block . Its local anesthetic effect is stronger than lidocaine (about 4 times stronger) . It is commonly used as a hydrochloride salt .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)piperidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12;/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVPXIMKUXQESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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